molecular formula C23H21N3OS B303587 3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303587
M. Wt: 387.5 g/mol
InChI Key: VYZQOPXMNOVICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound with potential applications in scientific research.

Scientific Research Applications

3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has potential applications in scientific research. It has been shown to have activity against certain cancer cell lines and may have potential as an anticancer agent. It has also been shown to have activity against certain bacterial and fungal strains, indicating potential applications as an antimicrobial agent. In addition, it has been shown to have activity against certain neurological disorders, indicating potential applications as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of DNA synthesis and induction of apoptosis in cancer cells. It may also act through inhibition of certain enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit bacterial and fungal growth. In addition, it has been shown to have neuroprotective effects in certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a multi-targeted agent. It has activity against cancer cells, bacteria, fungi, and neurological disorders, making it a versatile compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Another direction is to explore its potential applications in other diseases, such as viral infections and inflammation. In addition, research could focus on optimizing the synthesis method to improve yields and reduce costs. Finally, further studies could investigate the potential toxicity and safety of this compound in animal models.

Synthesis Methods

The synthesis method for 3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The starting materials are 2-naphthylamine and 2-thiophenecarboxylic acid. The first step is the formation of a naphthyl-thiophene intermediate through a condensation reaction. This intermediate is then reacted with 2-bromo-3,4,5,6-tetrahydro-1H-cyclohept[b]pyridine to form the final product.

properties

Product Name

3-amino-N-(1-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

6-amino-N-naphthalen-1-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C23H21N3OS/c24-20-17-13-15-8-2-1-3-11-18(15)26-23(17)28-21(20)22(27)25-19-12-6-9-14-7-4-5-10-16(14)19/h4-7,9-10,12-13H,1-3,8,11,24H2,(H,25,27)

InChI Key

VYZQOPXMNOVICT-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC5=CC=CC=C54)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.